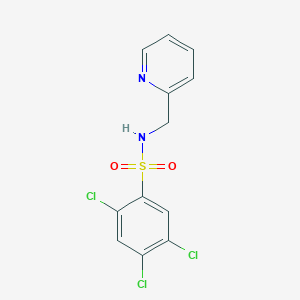

2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N2O2S/c13-9-5-11(15)12(6-10(9)14)20(18,19)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIVZWAWRPHLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361278 | |

| Record name | 2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6383-51-3 | |

| Record name | 2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.

Industry: It is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between 2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide and related sulfonamide derivatives:

Key Observations:

Structural Modifications and Biological Activity :

- The trichloro substitution in compound 14 (antidiabetic) and the nitro group in 2NB (antiparasitic) demonstrate how electron-withdrawing groups influence target specificity. The trichloro moiety may enhance metabolic stability or receptor binding compared to nitro or methoxy groups .

- The pyridin-2-ylmethyl group in the target compound and 2NB suggests a role in enhancing solubility in organic solvents (e.g., DMF) or mediating metal coordination, as seen in HQSMP complexes .

Synthetic Efficiency :

- Yields for sulfonamide derivatives vary widely (30–70%), with compound 14 synthesized at 39% via bromination and alkylation steps. This contrasts with the higher yields (e.g., 70%) reported for simpler N-substituted sulfonamides in .

Physicochemical Properties :

- Low aqueous solubility is a common limitation among sulfonamides, including the target compound. However, solubility in polar aprotic solvents (DMF) facilitates their use in drug formulations or metal complexation studies .

- Melting points correlate with structural complexity: compound 14 (213–215°C) and benzimidazole derivatives (e.g., 175–178°C in ) reflect differences in molecular rigidity and intermolecular interactions .

Industrial Relevance :

- High-purity analogs like the benzimidazole-linked sulfonamide in (NLT 97% purity) highlight the demand for well-characterized intermediates in pharmaceutical manufacturing, a standard the target compound may aspire to meet .

Biological Activity

2,4,5-Trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of antiviral agents and kinase inhibitors. This article delves into its biological activity, synthesis, and structural characteristics, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzenesulfonamide backbone with three chlorine substituents at the 2, 4, and 5 positions and a pyridin-2-ylmethyl group. Its molecular formula is , and it has a molecular weight of approximately 351.64 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

- Antiviral Activity : The compound has been identified as a potential inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is crucial for viral replication. This suggests its utility in antiviral drug development.

- Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors, making this compound a candidate for cancer therapy due to its role in cell signaling pathways.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to engage in specific interactions with target proteins. Key mechanisms include:

- Electrophilic Reactivity : The electrophilic chlorine atoms can participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological targets.

- Hydrogen Bonding : Interaction studies reveal that the compound can form hydrogen bonds with amino acid residues in target proteins, which is crucial for its inhibitory effects on enzymes.

Synthesis

The synthesis of this compound typically involves several steps that ensure high purity levels suitable for biological testing. The general synthetic route includes:

- Formation of the benzenesulfonamide backbone .

- Introduction of chlorine substituents through electrophilic aromatic substitution .

- Attachment of the pyridin-2-ylmethyl group via nucleophilic substitution reactions .

This multi-step synthesis allows for the efficient production of the compound while maintaining its structural integrity necessary for biological activity.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide | C12H9Cl2N2O2S | Fewer chlorine substitutions; different pyridine position |

| 2-Chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide | C12H10ClN2O2S | Only one chlorine atom; different biological properties |

| 2,3,4-Trichlorobenzenesulfonamide | C12H8Cl3N2O2S | Lacks pyridine ring; less versatile in biological applications |

This table illustrates how variations in substitution patterns affect the biological properties and therapeutic potential of these compounds.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

- Antiviral Efficacy : A study demonstrated that this compound effectively inhibits HCV NS5B polymerase with an IC50 value indicating significant potency against viral replication.

- Antimicrobial Activity : Another research effort assessed its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed that it outperformed several existing antibiotics in inhibiting bacterial growth .

- Kinase Inhibition Studies : Investigations into kinase inhibition revealed that similar compounds could modulate key signaling pathways involved in cancer progression, suggesting further exploration into this aspect for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized for high yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution reactions between a sulfonyl chloride precursor and a pyridine-containing amine. Key steps include:

- Using solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) under basic conditions (e.g., K₂CO₃) to facilitate coupling .

- Optimizing temperature (80–120°C) and reaction time (12–24 hours) to enhance yield.

- Purification via column chromatography or recrystallization to isolate the product. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and verifying purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodology :

- Spectroscopy : Employ ¹H/¹³C NMR to confirm proton and carbon environments, Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Computational Tools : Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potential (MEP) surfaces to correlate structure with reactivity .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data observed for sulfonamide derivatives like this compound across different assay conditions?

- Methodology :

- Standardize assay protocols (e.g., pH, temperature, cell lines) to minimize variability.

- Perform dose-response curves and time-dependent studies to identify activity thresholds.

- Cross-validate results with structural data (e.g., X-ray crystallography) to assess conformational stability under assay conditions .

- Use molecular dynamics simulations to explore ligand-target interactions under varying physiological environments .

Q. How can X-ray crystallography and molecular docking studies elucidate the binding mechanisms of this compound to its biological targets?

- Methodology :

- Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) and solve the structure using single-crystal X-ray diffraction. Refinement software (e.g., SHELX) can resolve atomic positions and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

- Docking : Use AutoDock or Schrödinger Suite to predict binding poses. Validate docking scores with in vitro inhibition assays (e.g., IC₅₀ measurements) .

Q. What experimental approaches are recommended to assess the environmental stability and ecotoxicological impact of this compound in aquatic and terrestrial systems?

- Methodology :

- Environmental Fate : Conduct hydrolysis, photolysis, and biodegradation studies under controlled laboratory conditions. Measure half-lives (t₁/₂) using liquid chromatography-mass spectrometry (LC-MS) .

- Ecotoxicology : Use model organisms (e.g., Daphnia magna, zebrafish embryos) for acute/chronic toxicity testing. Assess bioaccumulation potential via octanol-water partition coefficient (log P) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.